Calcium sucrose phosphate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Calcium Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

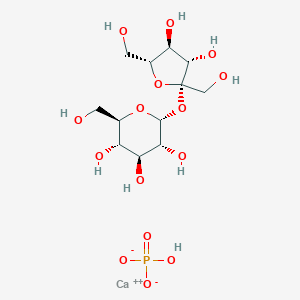

Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Ca.H3O4P/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H3,1,2,3,4)/q;+2;/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVUAOIGKSBPT-HCJAYUHRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23CaO15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925698 | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-30-1 | |

| Record name | Calcium sucrose phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydrogen phosphate--hex-2-ulofuranosyl hexopyranoside (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Sucrose Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of calcium sucrose (B13894) phosphate (B84403) (CaSP), a complex valued for its applications in dental remineralization and potentially as a biocompatible carrier for drug delivery. This document details experimental protocols based on existing literature, presents quantitative data in a structured format, and offers visual workflows for key processes.

Introduction to Calcium Sucrose Phosphate

This compound is not a single, stoichiometrically defined compound but rather a complex mixture. It is generally composed of calcium salts of sucrose monophosphate and diphosphate, along with inorganic calcium orthophosphate.[1] The organic phosphate component is key to its functionality, enhancing the solubility of calcium and phosphate ions.[2][3] This high solubility allows for a significant release of these ions, which is crucial for applications such as enamel remineralization.[4] The material is typically a fine, white, non-hygroscopic powder with a neutral taste.[3] Its primary application is in dental care products, where it aids in preventing dental caries by promoting the remineralization of tooth enamel.[4]

Synthesis of this compound

Synthesis Protocol 1: Phosphorylation of Sucrose with Phosphorus Oxychloride

This method is based on the phosphorylation of sucrose in the presence of a calcium source, followed by purification to remove byproducts.[5]

Experimental Protocol:

-

Preparation of Sucrose-Lime Slurry:

-

Dissolve sucrose in water to create a concentrated solution.

-

Add a calcium oxy-compound, preferably slaked lime (calcium hydroxide), to the sucrose solution to form a slurry.

-

Cool the mixture to a temperature between 0 and 15°C with vigorous agitation.[5]

-

-

Phosphorylation:

-

Gradually add phosphorus oxychloride (POCl₃) to the cooled slurry over a period of time while maintaining vigorous agitation. The reaction is preferably carried out in a dilute condition to favor the production of a granular product.[5]

-

-

Removal of Calcium Chloride Byproduct:

-

A significant byproduct of this reaction is calcium chloride, which makes the final product highly deliquescent.[5]

-

To address this, introduce a sodium phosphate solution (e.g., disodium (B8443419) hydrogen phosphate) to the reaction mixture. This precipitates the chloride ions as calcium acid orthophosphate and leaves sodium chloride, which is more acceptable in food and oral care products.[5]

-

-

Product Recovery:

-

The this compound product can be recovered in two ways:

-

Precipitation: Add ethanol (B145695) to the solution with stirring to precipitate the this compound.[5]

-

Evaporation: Evaporate the solution to dryness.[5]

-

-

If a solvent like trichloroethylene (B50587) is used during the reaction, the mixture can be centrifuged to remove suspended solids before precipitation or evaporation.[5]

-

Workflow for Synthesis Protocol 1

Caption: Workflow for the synthesis of this compound via phosphorylation of sucrose.

Synthesis Protocol 2: Precipitation in Sucrose Solution

This alternative method involves the precipitation of calcium phosphate in the presence of sucrose, which acts to increase the solubility of the calcium source.[6]

Experimental Protocol:

-

Preparation of Calcium-Sucrose Solution:

-

Dissolve sucrose in water to create an aqueous solution. Sugars and sugar alcohols increase the solubility of calcium hydroxide (B78521) in water.[6]

-

Add calcium hydroxide or calcium oxide to the sucrose solution and stir until a transparent solution is obtained.[6]

-

-

Precipitation:

-

Product Recovery:

-

The precipitated this compound can be collected by filtration, centrifugal separation, or spray drying.[7]

-

The resulting powder should be washed and dried.

-

Workflow for Synthesis Protocol 2

Caption: Workflow for the synthesis of this compound via precipitation in a sucrose solution.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to ensure its composition, structure, and morphology are suitable for its intended application.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX)

SEM provides high-resolution imaging of the powder's morphology, particle size, and surface texture. EDX allows for the elemental analysis of the material, which is crucial for determining the calcium-to-phosphorus (Ca/P) ratio.

Experimental Protocol for SEM-EDX:

-

Sample Preparation:

-

Mount a small amount of the dry this compound powder onto an aluminum SEM stub using double-sided carbon tape.

-

Ensure a thin, even layer of powder for optimal imaging and analysis.

-

Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam. Carbon coating is preferred for quantitative elemental analysis as it does not interfere with the primary elements of interest.[8]

-

-

SEM Imaging:

-

Load the prepared stub into the SEM chamber.

-

Use an accelerating voltage in the range of 15-20 kV for imaging.[8]

-

Acquire secondary electron (SE) images to visualize the surface topography and morphology of the particles.

-

Acquire backscattered electron (BSE) images to observe compositional contrast within the sample.

-

-

EDX Analysis:

-

Select representative areas or individual particles for elemental analysis.

-

Acquire EDX spectra at an accelerating voltage of 15 kV.[8]

-

Set the counting time to a sufficient duration (e.g., 150 seconds) to obtain a good signal-to-noise ratio.[8]

-

Perform quantitative analysis to determine the weight and atomic percentages of calcium, phosphorus, carbon, and oxygen.

-

Calculate the Ca/P molar ratio from the atomic percentages.

-

Workflow for Characterization

Caption: General workflow for the characterization of this compound powder.

Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocol for FTIR:

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the CaSP powder (approx. 1 mg) with spectroscopic grade KBr (approx. 150 mg).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Expected Characteristic FTIR Bands:

-

Phosphate (PO₄³⁻) groups:

-

Strong, broad absorption bands around 1100-1000 cm⁻¹ (asymmetric stretching, ν₃).

-

A weaker band around 960 cm⁻¹ (symmetric stretching, ν₁).

-

Bands in the region of 600-550 cm⁻¹ (bending modes, ν₄).

-

-

Sucrose moiety:

-

A broad band in the 3600-3200 cm⁻¹ region due to O-H stretching of the hydroxyl groups.[9]

-

C-H stretching vibrations around 2900 cm⁻¹.

-

A complex fingerprint region between 1500 and 500 cm⁻¹ corresponding to C-O stretching and C-C bending vibrations, which are characteristic of the saccharide structure.[9]

-

-

P-O-C linkages: The formation of sucrose phosphate would likely result in characteristic P-O-C stretching vibrations, typically observed in the 1000-980 cm⁻¹ region.[2]

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase composition of the material. This compound is generally considered to be X-ray amorphous, meaning it lacks long-range crystalline order.[10]

Experimental Protocol for XRD:

-

Sample Preparation:

-

Place a sufficient amount of the CaSP powder into a sample holder, ensuring a flat and level surface.

-

-

Pattern Acquisition:

-

Use a diffractometer with CuKα radiation.

-

Scan the sample over a 2θ range of approximately 10° to 60°.

-

Expected XRD Pattern:

-

An amorphous material will not produce sharp Bragg diffraction peaks. Instead, the XRD pattern is expected to show one or more broad humps or halos, which are characteristic of short-range order.[10] For amorphous calcium phosphate, this broad feature is often centered around 30-35° 2θ.[11] The presence of the sucrose component would contribute to the amorphous scattering. The absence of sharp peaks would confirm the amorphous nature of the synthesized CaSP.

Quantitative Data

The following tables summarize the quantitative data available for this compound from various sources.

Table 1: Composition of this compound

| Parameter | Value | Reference |

| Calcium Content | 10-12% by weight | [2][4] |

| Phosphate Content | 8-10% by weight | [2][4] |

| Organic Phosphate | ~9.5% by weight | [1] |

| Inorganic Phosphate | ~2.5% by weight | [1] |

| Molecular Formula | C₁₂H₂₃CaO₁₅P | [1] |

| Molecular Weight | 478.35 g/mol | [1] |

Table 2: Physicochemical Properties and Performance Data

| Parameter | Method/Condition | Result | Reference |

| Enamel Remineralization | |||

| Ca/P Ratio Change | EDX analysis after 21 days of treatment | Significant increase (p < 0.001) | [11] |

| Microhardness | After demineralization | 130.5 ± 60.4 | [11] |

| Microhardness | Baseline | 357.9 ± 31.2 | [11] |

| Solubility | In water | Highly soluble | [2][4] |

| Physical Form | Fine, white powder | [3] |

Applications in Drug Development

The biocompatibility and biodegradability of calcium phosphates make them attractive as drug delivery vehicles.[12] While the primary application of CaSP is in oral care, its properties suggest potential in drug development:

-

Carrier for Therapeutic Agents: The amorphous and porous nature of CaSP could allow for the loading of therapeutic agents. Its high solubility could be tailored for controlled release applications.

-

Bone Tissue Engineering: As a source of calcium and phosphate, it could be incorporated into scaffolds for bone regeneration, potentially also delivering osteogenic drugs.

Further research is required to fully explore and validate these potential applications.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound based on available literature. While detailed academic protocols for synthesis are scarce, the methodologies outlined from patent literature offer a solid foundation for further research and development. The characterization techniques described, particularly SEM-EDX, provide robust methods for analyzing the physicochemical properties of the synthesized material. The significant gaps in publicly available FTIR and XRD data for pure CaSP highlight an area for future academic investigation. The unique properties of CaSP, particularly its high solubility and biocompatibility, continue to make it a material of great interest for both dental applications and potentially for broader use in the pharmaceutical and biomedical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. johs.in [johs.in]

- 4. Role of this compound (CaSP) in dental carries - J Orofac Health Sci [johs.in]

- 5. US3428624A - Calcium sugar phosphate process - Google Patents [patents.google.com]

- 6. US4897250A - Process for producing calcium phosphate - Google Patents [patents.google.com]

- 7. spark904.nl [spark904.nl]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. researchgate.net [researchgate.net]

- 10. icdd.com [icdd.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of calcium phosphate powders by ESCA and EDXA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Calcium Sucrose Phosphate (CaSP)

Abstract: This document provides a comprehensive technical overview of Calcium Sucrose (B13894) Phosphate (B84403) (CaSP), a complex of calcium salts of sucrose phosphate and inorganic calcium phosphate. It is primarily recognized for its applications in oral healthcare, specifically in the non-invasive management of early dental caries. This guide details its core physicochemical properties, including its chemical identity, high aqueous solubility, and ion-releasing capabilities. Quantitative data are systematically presented in tabular format. Furthermore, this paper outlines the detailed experimental protocols used to characterize its efficacy, particularly in enamel remineralization. The mechanism of action, which is intrinsically linked to its physicochemical nature, is also elucidated and visualized. This whitepaper is intended for researchers, scientists, and professionals in the fields of materials science, dentistry, and pharmaceutical development.

Core Physicochemical Properties

Calcium Sucrose Phosphate (CaSP) is a fine, white, nonhygroscopic powder with a neutral taste.[1] It is structurally a complex mixture of calcium sucrose mono- and di-phosphate, disucrose monophosphate, and inorganic calcium orthophosphate.[1][2] Its unique structure underpins its functional efficacy, particularly its high solubility and ability to deliver a supersaturated solution of calcium and phosphate ions.

Solubility and Ion Release

A defining characteristic of CaSP is its high solubility in water.[3][4][5] Unlike many other calcium phosphate compounds, CaSP dissolves to generate an aqueous solution with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) ions without precipitating.[3][5] This property is critical for its primary application in dentistry, as it ensures that calcium and phosphate ions are readily bioavailable in the oral cavity at levels surpassing those typically found in saliva, creating an optimal environment for enamel remineralization.[3][4]

Composition

CaSP is a multi-component complex. It is specifically formulated to contain approximately 11.5% calcium.[1][6] The phosphate content is divided into organic and inorganic forms, with one source specifying 9.5% organic phosphate and 2.5% inorganic phosphate.[2] This composition is crucial for its function, providing a stable yet highly soluble source of the mineral ions essential for repairing demineralized tooth structure.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound based on available literature.

Table 1: General Physicochemical Identifiers

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [2][7] |

| CAS Number | 12676-30-1 | [2][7][8] |

| Molecular Formula | C₁₂H₂₃CaO₁₅P | [2][7][8] |

| Molecular Weight | 478.35 g/mol | [2][7][8] |

| Appearance | Fine, white, nonhygroscopic powder |[1] |

Table 2: Compositional Analysis

| Component | Concentration (by weight) | Reference |

|---|---|---|

| Calcium | 10-12% (approx. 11.5%) | [1][3][5][6] |

| Total Phosphate | 8-10% | [3][5] |

| Organic Phosphate | 9.5% | [2] |

| Inorganic Phosphate | 2.5% |[2] |

Table 3: In Vitro Enamel Remineralization Performance

| Parameter | Condition | Mean Value | Reference |

|---|---|---|---|

| Enamel Ca/P Ratio | Baseline | 2.32 ± 0.09 | [4] |

| Post-treatment (7 days) | 2.36 ± 0.09 | [4] | |

| Post-treatment (21 days) | 2.44 ± 0.20 | [4] | |

| Enamel Microhardness (VHN) | Baseline | 357.9 ± 31.2 | [4] |

| | Post-demineralization | 130.5 ± 60.4 |[4] |

Mechanism of Action in Dental Remineralization

The primary function of CaSP is to promote the remineralization of tooth enamel that has been demineralized by acid.[3][5][9] This process relies on a straightforward physicochemical mechanism rather than a complex biological signaling pathway. When enamel is exposed to acids from plaque bacteria, it loses calcium and phosphate ions. CaSP counteracts this by delivering a high concentration of these same ions to the tooth surface.[3][4][5] This shifts the thermodynamic equilibrium, favoring the redeposition of minerals back into the enamel lattice to form new, acid-resistant hydroxyapatite (B223615) crystals.[3][5] Additionally, the sucrose phosphate component can absorb onto the enamel, further reducing acid solubility and inhibiting plaque adherence.[1][3]

Experimental Protocols

The characterization of CaSP and its functional properties involves several key experimental methodologies.

Protocol for In Vitro Enamel Remineralization Assessment

This protocol is designed to quantify the ability of CaSP to remineralize artificially created enamel lesions.

-

Sample Preparation: Sound, non-carious human premolars are selected and sectioned to create enamel slabs (e.g., 3x3x1.5 mm).[6] The surfaces are polished to a mirror finish.

-

Baseline Characterization: The pristine enamel slabs are analyzed to establish baseline values for:

-

Artificial Demineralization: Enamel slabs are immersed in a demineralizing solution (e.g., a buffered acidic solution) for a defined period (e.g., 72-96 hours) to create artificial caries-like lesions.[6]

-

Treatment Regimen (pH Cycling): The demineralized slabs are divided into groups (e.g., Control, CaSP toothpaste slurry). They undergo a daily pH cycling regimen for a period of 7 to 21 days, involving alternating immersion in the treatment slurry and artificial saliva to simulate oral conditions.[6]

-

Final Analysis: After the treatment period, the slabs are re-analyzed using the same techniques as the baseline (VHN, EDX, SEM) to quantify the extent of remineralization by comparing the final values to both the baseline and demineralized states.[4][6][10]

Protocol for Particle Size Distribution Analysis

-

Instrumentation: A laser diffraction particle size analyzer is used.

-

Sample Dispersion: A small amount of CaSP powder is dispersed in a suitable liquid medium (e.g., deionized water or isopropanol).[11][12]

-

Stabilization: To prevent agglomeration and ensure an accurate reading of primary particles, a short duration of ultrasonication is applied.[11] A dispersing agent (e.g., sodium hexametaphosphate) may also be added to the medium to stabilize the suspension.[12]

-

Measurement: The suspension is circulated through the measurement cell of the analyzer. The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.

-

Data Reporting: Results are reported as a volume-based distribution, typically providing values for d10, d50 (median diameter), and d90 percentiles, which indicate the particle size below which 10%, 50%, and 90% of the sample's volume exists, respectively.[13]

Protocol for Salivary Ion Concentration Analysis (Clinical)

This protocol evaluates the in vivo effect of a CaSP-containing product on the chemical composition of saliva.

-

Participant Selection: A cohort of participants is selected and divided into a test group (using CaSP toothpaste) and a control group (using a standard toothpaste).[1]

-

Saliva Collection: Unstimulated saliva samples (e.g., 1 mL) are collected from each participant at several time points:

-

Baseline: Before brushing.

-

Post-Brushing: At timed intervals, such as 30 minutes and 6 hours after brushing.[1]

-

-

Biochemical Analysis: The collected saliva samples are analyzed for the concentration of calcium and phosphate ions using established colorimetric or spectroscopic laboratory methods.[1]

-

Statistical Analysis: Statistical tests (e.g., ANOVA, Student's t-test) are used to compare the ion concentrations between the test and control groups and across the different time points to determine if the CaSP product significantly increases salivary calcium and phosphate levels and for how long (substantivity).[1]

Conclusion

The physicochemical properties of this compound—notably its high solubility and resultant capacity to deliver supersaturated levels of calcium and phosphate ions—are the cornerstones of its functionality. These characteristics enable its effective use as a remineralizing agent in oral care products. The experimental protocols detailed herein provide a robust framework for the continued evaluation and characterization of CaSP and similar biomaterials. For researchers and drug development professionals, an understanding of these fundamental properties and evaluation methods is essential for innovating new applications and optimizing existing formulations.

References

- 1. Efficacy of a this compound Based Toothpaste in Elevating the Level of Calcium, Phosphate Ions in Saliva and Reducing Plaque: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalcalcium.com [globalcalcium.com]

- 3. johs.in [johs.in]

- 4. Role of this compound (CaSP) in dental carries - J Orofac Health Sci [johs.in]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | C12H23CaO15P | CID 3080682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Role of this compound (CaSP) in dental carries [ipindexing.com]

- 10. ispcd.org [ispcd.org]

- 11. Effect of particle size of an amorphous calcium phosphate filler on the mechanical strength and ion release of polymeric composites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omecinstruments.com [omecinstruments.com]

- 13. Particle Size Distribution: Particle Analyzers :: Microtrac [microtrac.com]

"calcium sucrose phosphate chemical structure and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium sucrose (B13894) phosphate (B84403) (CaSP), a complex used primarily in dental applications for the remineralization of tooth enamel. This document details its chemical structure and formula, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Identity and Composition

Calcium sucrose phosphate is not a single, simple molecule but rather a complex mixture. It consists of calcium sucrose mono- and di-phosphates, disucrose monophosphate, and inorganic calcium phosphate.[1][2] This composition allows it to deliver a high concentration of soluble calcium and phosphate ions.[3][4][5]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 12676-30-1 | [1][6][7] |

| Molecular Formula | C₁₂H₂₃CaO₁₅P | [1][6][7] |

| Molecular Weight | 478.35 g/mol | [1][6] |

| Appearance | Fine, white, non-hygroscopic powder | [2][5] |

Table 2: Typical Composition of this compound Complex

| Component | Percentage by Weight | Source(s) |

| Calcium (Ca) | ~11-12% | [1][3][5][8] |

| Organic Phosphate | ~9.5% | [1] |

| Inorganic Phosphate | ~2.5% | [1] |

| Total Phosphate (as P) | ~8-10% | [3][4][8] |

Below is a diagram illustrating the conceptual relationship between the components of the this compound complex.

Mechanism of Action in Dental Remineralization

The primary application of CaSP is in preventing dental caries by promoting the remineralization of enamel.[3][4] Dental caries is a dynamic process involving the demineralization of tooth enamel by acids produced by oral bacteria, and the subsequent remineralization by ions present in saliva.[9] CaSP enhances the natural remineralization process by providing a supersaturated solution of calcium and phosphate ions directly to the tooth surface.[3][4][8] This "common ion effect" helps to reduce the solubility of enamel in acidic conditions and rebuild the mineral structure of early enamel lesions.[3][5]

The diagram below illustrates the role of this compound in the dental demineralization-remineralization cycle.

Experimental Protocols and Data

Numerous in vitro studies have been conducted to evaluate the efficacy of CaSP in remineralizing artificial carious lesions. These studies often compare CaSP-containing products to other remineralizing agents like casein phosphopeptide-amorphous calcium phosphate (CPP-ACP).

The following diagram outlines a typical workflow for assessing the remineralization potential of CaSP on enamel samples.

This protocol is a composite based on methodologies described in several in vitro studies.[8][10][11]

-

Specimen Preparation: Caries-free human premolars are collected and stored in a thymol (B1683141) saline solution. Enamel slabs (e.g., 3x3x1.5 mm) are cut from the buccal surfaces and polished.

-

Baseline Measurement: The initial surface microhardness and/or mineral density of the enamel slabs are measured using a microhardness tester or micro-computed tomography (micro-CT).

-

Artificial Demineralization: To create artificial carious lesions, specimens are immersed in a demineralization solution (e.g., 2.2 mM CaCl₂, 2.2 mM KH₂PO₄, 50 mM acetic acid, pH 4.4) for a period of 72 to 96 hours at 37°C.

-

Group Allocation: The demineralized slabs are randomly divided into experimental groups (e.g., Group 1: CaSP toothpaste; Group 2: CPP-ACP toothpaste; Group 3: Control/Placebo).

-

pH Cycling and Treatment: The specimens undergo a daily pH cycling regimen for 7 to 21 days to simulate oral conditions. This typically involves:

-

Twice-daily brushing with a slurry of the assigned toothpaste for 2 minutes.

-

Immersion in a demineralization solution for several hours.

-

Immersion in a remineralization solution (artificial saliva) for the remaining time.

-

-

Final Analysis: After the treatment period, the final microhardness and/or mineral density are measured. The percentage of recovery is calculated. Surface morphology changes are often examined using Scanning Electron Microscopy (SEM).

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, paired t-tests) to determine significant differences between the treatment groups.

Studies consistently show that CaSP is effective in remineralizing early enamel lesions and is often found to be comparable or superior to other agents like CPP-ACP.[1][4][10]

Table 3: Summary of Comparative Remineralization Data from In Vitro Studies

| Parameter Measured | Finding | Source(s) |

| Enamel Volume Change | The CaSP group showed a significant remineralization effect, leading to a greater increase in enamel volume compared to control groups. | [10] |

| Enamel Mineral Density | Both CaSP and CPP-ACP groups showed significant improvements in mineral density post-treatment. | [10] |

| Surface Microhardness | Ten studies reported an increase in enamel microhardness after CaSP application. CaSP was found to be a better remineralizing agent than CPP-ACP in increasing microhardness. | [4] |

| Calcium-Phosphorous (Ca/P) Ratio | The Ca/P ratio was found to increase significantly in the CaSP group after a 4-week treatment period, indicating mineral gain. | [8][11] |

| Salivary Ion Levels | Clinical trials indicated that the use of CaSP toothpaste leads to an increase in salivary calcium levels. | [1][5] |

Synthesis Overview

The industrial synthesis of this compound is described in patent literature.[12] The process generally involves the phosphorylation of sucrose in a solution containing a calcium compound.

A generalized workflow for the synthesis is as follows:

-

A solution of sucrose is prepared and cooled (preferably 0-15°C).

-

A calcium oxy-compound, such as slaked lime (calcium hydroxide), is added to the sucrose solution.

-

Phosphorus oxychloride (POCl₃) is gradually added to the agitated mixture. This is the key phosphorylation step.

-

A sodium phosphate solution is introduced to react with byproducts, primarily to precipitate calcium chloride.

-

The final this compound product is recovered, which can be achieved through methods like ethanol (B145695) precipitation or evaporation.[12]

This process is designed to produce a stable, non-hygroscopic powder with minimal calcium chloride contamination.[12]

References

- 1. globalcalcium.com [globalcalcium.com]

- 2. This compound CaSP Manufacturers [anmol.org]

- 3. johs.in [johs.in]

- 4. Role of this compound (CaSP) in dental carries - J Orofac Health Sci [johs.in]

- 5. Efficacy of a this compound Based Toothpaste in Elevating the Level of Calcium, Phosphate Ions in Saliva and Reducing Plaque: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C12H23CaO15P | CID 3080682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ispcd.org [ispcd.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating the Remineralizing Effects of this compound and Casein Phosphopeptide-Amorphous Calcium Phosphate Toothpastes on Artificial Carious Lesions Using Micro-computed Tomography: An In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Remineralizing Effectiveness of this compound and Fluoride Dentifrices: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3428624A - Calcium sugar phosphate process - Google Patents [patents.google.com]

The Multifaceted Mechanism of Calcium Sucrose Phosphate in Enamel Remineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dental caries remains a significant global health issue, driven by the demineralization of tooth enamel by acidic byproducts of bacterial metabolism. Enamel remineralization, the natural or chemically-aided repair process, is a cornerstone of non-invasive caries management. Calcium sucrose (B13894) phosphate (B84403) (CaSP) has emerged as a promising non-fluoride remineralizing agent. This technical guide provides an in-depth analysis of the mechanism of action of CaSP in enamel remineralization, supported by quantitative data from in-vitro studies, detailed experimental protocols, and visual representations of the key processes. CaSP's efficacy is attributed to its unique chemical structure, which facilitates the sustained release of high concentrations of bioavailable calcium and phosphate ions, inhibits demineralization, and modulates the cariogenic properties of dental plaque.

Introduction: The Demineralization-Remineralization Dynamic

Enamel, the hardest substance in the human body, is primarily composed of hydroxyapatite (B223615) crystals. The integrity of enamel is maintained by a dynamic equilibrium between demineralization and remineralization at the tooth surface. When the oral pH drops below a critical level (typically around 5.5) due to the fermentation of dietary sugars by plaque bacteria, the surrounding fluids become undersaturated with respect to hydroxyapatite, leading to the dissolution of enamel crystals—a process known as demineralization.[1][2] Conversely, when the pH returns to neutral, saliva, which is supersaturated with calcium and phosphate ions, facilitates the redeposition of these minerals onto the enamel surface, promoting remineralization.[1][2] An imbalance favoring demineralization results in the net loss of tooth mineral and the initiation of dental caries.

Calcium Sucrose Phosphate: Composition and Physicochemical Properties

This compound is a complex of calcium and sucrose phosphate, often combined with inorganic calcium orthophosphate.[2][3] Its chemical composition provides a high concentration of soluble calcium (10-12% by weight) and phosphate (8-10% by weight).[2][4] A key advantage of CaSP is its high solubility in water, which allows for the rapid release of calcium and phosphate ions at concentrations that surpass those typically found in saliva.[2][4] This property is crucial for creating a supersaturated environment at the enamel surface, driving the remineralization process.

Core Mechanism of Action in Enamel Remineralization

The anticariogenic and remineralizing effects of this compound are multifactorial, involving several synergistic actions at the tooth-plaque interface.

Enhanced Bioavailability of Calcium and Phosphate Ions

The primary mechanism of CaSP is its ability to deliver a high flux of calcium and phosphate ions directly to the enamel surface.[1][2] Upon dissolution in saliva, CaSP releases these ions, increasing their concentration in the oral environment.[3] This elevated concentration gradient promotes the diffusion of calcium and phosphate into the subsurface of early carious lesions, where they can precipitate and rebuild the partially demineralized hydroxyapatite crystals.[5] This process is often referred to as the "common ion effect," where the increased concentration of constituent ions drives the equilibrium towards the formation of solid hydroxyapatite.[2][5]

Inhibition of Demineralization

Beyond promoting remineralization, CaSP actively inhibits demineralization. This is attributed to the adsorption of the sucrose phosphate anion onto the enamel surface.[5] This adsorbed layer is thought to act as a physical barrier, reducing the rate of acid dissolution of the hydroxyapatite crystals.[5] By shielding the enamel from acid attack, the sucrose phosphate component of CaSP helps to preserve the mineral integrity of the tooth.

Interaction with Dental Plaque

This compound has been shown to modulate the properties of dental plaque. It can inhibit the formation and adherence of plaque to the enamel surface.[2][3] Furthermore, CaSP can neutralize acids produced within the plaque biofilm, helping to maintain a more neutral pH and reducing the duration and intensity of demineralization challenges.[5]

The proposed mechanism of action of this compound in enamel remineralization is a multi-step process involving the release of key ions and their interaction with the tooth surface and dental plaque.

Quantitative Data from In-Vitro Studies

Numerous in-vitro studies have demonstrated the efficacy of this compound in remineralizing artificial carious lesions. The primary endpoints in these studies are typically changes in enamel surface microhardness and mineral content.

Surface Microhardness

Surface microhardness is a reliable indicator of the mineral content of enamel. An increase in microhardness following treatment signifies remineralization. Vickers Hardness Number (VHN) and Knoop Hardness Number (KHN) are common metrics used.

| Study | Agent(s) | Baseline Microhardness (Mean ± SD) | Demineralized Microhardness (Mean ± SD) | Remineralized Microhardness (Mean ± SD) | % Surface Microhardness Recovery (%SMHR) |

| Raghu & Ananthakrishna (2016)[6] | CaSP | 357.9 ± 31.2 VHN | 130.5 ± 60.4 VHN | Not Reported | Not Reported |

| Sebastian et al. (2022)[7][8] | CaSP | Not Reported | Not Reported | 114.71 ± 12.27 KHN | Highest among groups |

| Sebastian et al. (2022)[7][8] | CPP-ACP | Not Reported | Not Reported | 56.42 ± 19.90 KHN | Lower than CaSP |

| Sebastian et al. (2022)[7][8] | Nano-HAP | Not Reported | Not Reported | 85.14 ± 22.82 KHN | Intermediate |

| Comparative Study (Anonymous) | P11-4 | 305.05 ± 65.9 VHN | Not Reported | Higher than CaSP | Not Reported |

| Comparative Study (Anonymous)[9] | CaSP | 305.9 ± 39.3 VHN | Not Reported | Lower than P11-4 | Not Reported |

| Comparative Study (Anonymous)[9] | CPP-ACPF | 278.8 ± 34.1 VHN | Not Reported | Lower than CaSP | Not Reported |

Mineral Content (SEM-EDX Analysis)

Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX) allows for the qualitative and quantitative assessment of the elemental composition of the enamel surface. An increase in the calcium to phosphorus (Ca/P) ratio is indicative of remineralization.

| Study | Agent(s) | Baseline Ca/P Ratio (Mean ± SD) | Demineralized Ca/P Ratio (Mean ± SD) | Remineralized Ca/P Ratio (Mean ± SD) |

| Raghu & Ananthakrishna (2016)[6] | CaSP | 2.32 ± 0.09 | Not Reported | 2.44 ± 0.20 (at 21 days) |

| Hegde et al. (2012)[10] | CPP-ACP | Not Reported | Not Reported | 1.93 ± 0.02 (at 35 days) |

| Mitra et al. (2020)[11] | Control | Not Reported | Not Reported | 1.49 ± 0.02 |

| Mitra et al. (2020)[11] | Fluoride Varnish | Not Reported | Not Reported | 2.08 ± 0.03 |

| Mitra et al. (2020)[11] | CPP-ACP | Not Reported | Not Reported | 1.58 ± 0.02 |

| Mitra et al. (2020)[11] | CPP-ACPF | Not Reported | Not Reported | 1.64 ± 0.03 |

Detailed Experimental Protocols

The following sections outline the typical methodologies employed in in-vitro studies evaluating the remineralization potential of this compound.

In-Vitro pH Cycling Model

This model simulates the dynamic pH changes that occur in the oral cavity.

Protocol Details:

-

Specimen Preparation: Sound human or bovine enamel slabs are prepared, typically from extracted molars, and embedded in acrylic resin. The surfaces are polished to create a standardized baseline.

-

Baseline Measurement: Initial surface microhardness and/or elemental composition are measured.

-

Artificial Lesion Creation (Demineralization): Specimens are immersed in a demineralizing solution (e.g., a buffered solution containing calcium, phosphate, and lactic acid at a pH of 4.5-5.0) for a specified period (e.g., 96 hours) to create artificial subsurface lesions.[11]

-

pH Cycling Regimen:

-

Demineralization: Daily immersion in the demineralizing solution for a set duration (e.g., 3-6 hours).

-

Treatment: Application of a slurry of the CaSP-containing product for a short period (e.g., 1-5 minutes).

-

Remineralization: Immersion in a remineralizing solution (artificial saliva) at a neutral pH for the remainder of the day (e.g., 17-20 hours).

-

-

Duration: The pH cycling is typically continued for 7 to 21 days.

-

Final Analysis: Post-treatment measurements of surface microhardness and elemental composition are performed.

Vickers Microhardness Testing

This technique assesses the hardness of the enamel surface by measuring the size of an indentation made by a diamond indenter under a specific load.

Protocol Details:

-

Specimen Mounting: The polished enamel slab is securely mounted on the stage of the microhardness tester.

-

Indentation: A Vickers diamond indenter is applied to the enamel surface with a fixed load (e.g., 50g or 100g) for a specific dwell time (e.g., 10-15 seconds).[12]

-

Measurement: The diagonals of the resulting diamond-shaped indentation are measured using a calibrated microscope.

-

Calculation: The Vickers Hardness Number (VHN) is calculated based on the applied load and the average diagonal length.

-

Replication: Multiple indentations are made on each specimen to obtain an average VHN.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

SEM provides high-resolution images of the enamel surface morphology, while EDX determines the elemental composition.

Protocol Details:

-

Sample Preparation: Enamel specimens are dehydrated (e.g., in a series of ethanol (B145695) solutions) and sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

SEM Imaging: The coated specimen is placed in the SEM chamber, and the surface is scanned with a focused electron beam to generate images that reveal topographical features such as enamel prisms, demineralization-induced porosity, and remineralization-related mineral deposits.

-

EDX Analysis: The electron beam is focused on specific areas of the enamel surface. The interaction of the beam with the sample generates X-rays with energies characteristic of the elements present. An EDX detector measures these X-rays to provide a quantitative analysis of the weight percentages of elements such as calcium and phosphorus.[11][13]

Clinical Relevance and Implications for Drug Development

The robust in-vitro evidence for the efficacy of this compound has led to its incorporation into various dental care products, including toothpastes and mouth rinses. For drug development professionals, CaSP offers several attractive features:

-

Non-Fluoride Alternative: It provides a viable remineralizing option for individuals who may not be suitable for or prefer not to use fluoride-based products.

-

Synergistic with Fluoride: Studies suggest that CaSP can have a complementary or even synergistic effect when used in conjunction with fluoride.[1][2]

-

Plaque-Modifying Properties: Its ability to inhibit plaque formation and neutralize plaque acids adds another dimension to its anticariogenic potential.[2][5]

-

Safety Profile: CaSP is considered non-toxic and safe for use in oral care products.[2]

Clinical trials have shown that toothpaste containing CaSP can increase the levels of calcium and phosphate ions in saliva, demonstrating its substantivity and plaque-reducing ability.[3][14][15] While more extensive clinical trials with hard endpoints such as the reduction in the incidence of carious lesions (DMFS scores) are warranted, the existing data strongly supports the potential of CaSP as an effective ingredient in anti-caries formulations.

Conclusion

The mechanism of action of this compound in enamel remineralization is a multifaceted process that goes beyond the simple provision of mineral building blocks. Its high solubility ensures a sustained release of bioavailable calcium and phosphate ions, creating an optimal environment for the repair of demineralized enamel. The adsorption of sucrose phosphate anions to the enamel surface provides a protective effect against acid dissolution, while its interaction with dental plaque helps to mitigate the cariogenic challenge. The substantial body of in-vitro evidence, supported by initial clinical findings, positions this compound as a valuable and versatile agent in the non-invasive management of dental caries and a compelling candidate for inclusion in advanced oral care formulations. Further clinical research will continue to elucidate its full potential in the prevention and reversal of early carious lesions.

References

- 1. Role of this compound (CaSP) in dental carries - J Orofac Health Sci [johs.in]

- 2. johs.in [johs.in]

- 3. Efficacy of a this compound Based Toothpaste in Elevating the Level of Calcium, Phosphate Ions in Saliva and Reducing Plaque: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ispcd.org [ispcd.org]

- 7. Comparison of Remineralization Potential of Casein Phosphopeptide: Amorphous Calcium Phosphate, Nano-hydroxyapatite and this compound on Artificial Enamel Lesions: An In Vitro Study [jojs.in]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Comparative evaluation of remineralization potential of four different remineralization agents on human enamel: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remineralization of enamel subsurface lesions with casein phosphopeptide-amorphous calcium phosphate: A quantitative energy dispersive X-ray analysis using scanning electron microscopy: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative evaluation of remineralizing potential of three agents on artificially demineralized human enamel using scanning electron microscopy imaging and energy-dispersive analytical X-ray element analysis: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Evaluation of Microhardness and Enamel Solubility of Treated Surface Enamel with Resin Infiltrant, Fluoride Varnish, and Casein Phosphopeptide-amorphous Calcium Phosphate: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of different remineralization agents on microhardness and chemical composition of enamel white spot lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of a this compound Based Toothpaste in Elevating the Level of Calcium, Phosphate Ions in Saliva and Reducing Plaque: A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of a this compound Based Toothpaste in Elevating the Level of Calcium, Phosphate Ions in Saliva and Reducing Plaque: A Clinical Trial. - Amrita Vishwa Vidyapeetham [amrita.edu]

The Aqueous Behavior of Calcium Sucrose Phosphate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Sucrose (B13894) Phosphate (B84403) (CaSP), a complex of calcium salts and sucrose phosphoric acid esters, is a notable compound, particularly in dental applications, for its ability to deliver high concentrations of bioavailable calcium and phosphate ions. Unlike simple calcium phosphate salts which have very low solubility, CaSP remains soluble in aqueous solutions, preventing premature precipitation and facilitating its therapeutic action, such as enamel remineralization. This technical guide provides an in-depth analysis of the solubility and stability of CaSP in aqueous environments. It consolidates available data, outlines factors influencing its aqueous behavior, and provides detailed experimental protocols for its characterization.

Introduction to Calcium Sucrose Phosphate

This compound is an amorphous, complex mixture rather than a simple crystalline salt. It is composed of calcium sucrose mono- and di-phosphates, along with inorganic calcium orthophosphate. A key feature of CaSP is its high water solubility, which allows it to form solutions with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) without precipitating.[1][2] This characteristic is crucial for its primary application in oral care, where it acts as a reservoir of calcium and phosphate ions to promote the remineralization of tooth enamel.[3][1] The sucrose phosphate moiety itself contributes to the mechanism by adsorbing onto the enamel surface, which can help reduce the rate of acid dissolution.[4]

Solubility of this compound

The enhanced solubility of CaSP compared to simple calcium salts like tricalcium phosphate (Ksp ≈ 2.07 × 10⁻³³) is its most critical attribute.[5] While specific solubility product (Ksp) values for the CaSP complex are not applicable due to its non-stoichiometric and complex nature, its behavior in solution is governed by several key factors.

Factors Influencing Solubility

The solubility of phosphate salts is intrinsically linked to the pH of the solution. For calcium phosphates in general, solubility dramatically increases as the pH decreases.[6][7] This is due to the protonation of the phosphate ion (PO₄³⁻). At lower pH values, the more soluble monobasic (H₂PO₄⁻) and dibasic (HPO₄²⁻) phosphate species predominate. The monobasic form, in particular, allows for solubility with calcium that is 60-fold greater than the dibasic form.[8][6]

-

pH: Lower pH (acidic conditions) significantly increases the solubility of CaSP by favoring the formation of more soluble protonated phosphate species.

-

Temperature: While specific data for CaSP is limited, for many calcium phosphate systems, cooler temperatures can favor solubility.[9]

-

Presence of Other Ions: The ionic strength of the solution and the presence of other complexing agents can influence the equilibrium and, therefore, the apparent solubility.

Quantitative Solubility Data

Specific quantitative solubility data (e.g., g/L vs. pH) for commercial this compound is not extensively reported in peer-reviewed literature, likely due to its proprietary nature. However, formulations demonstrate the practical application of its high solubility. For instance, a 1% solution of an "Anticay®" formulation, which is a CaSP-calcium orthophosphate complex, can provide molar concentrations of 30 mM Calcium and 10 mM Phosphate.[10]

| Parameter | Value | Conditions | Source |

| Ion Concentration | Calcium: 10-12% (w/w) | In prepared aqueous solution | [3][1][2] |

| Ion Concentration | Phosphate: 8-10% (w/w) | In prepared aqueous solution | [3][1][2] |

| Molar Concentration | Calcium: ~30 mM | In a 1% "Anticay®" solution | [10] |

| Molar Concentration | Phosphate: ~10 mM | In a 1% "Anticay®" solution | [10] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of CaSP.

-

Preparation of Media: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 4.0, 5.5, 7.0, and 8.0) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4-5.5, phosphate for pH 7-8).

-

Addition of Solute: Add an excess amount of CaSP powder to a known volume of each buffered solution in sealed flasks. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) and filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Analysis of Supernatant: Quantify the concentration of calcium and phosphate in the clear filtrate.

-

Calcium Analysis: Use a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Alternatively, titration with EDTA using a calcium-specific indicator can be employed.

-

Phosphate Analysis: Use Ion Chromatography (IC) or a colorimetric method such as the Molybdenum Blue method.

-

-

Calculation: Calculate the solubility in g/L or mol/L from the quantified ion concentrations.

Visualization: Factors Affecting CaSP Solubility

Caption: Key environmental factors influencing the solubility of CaSP in aqueous solutions.

Stability of this compound

The stability of CaSP in solution involves two primary considerations: the hydrolysis of the phosphate ester bonds and the stability of the glycosidic bond in the sucrose moiety.

Hydrolytic Stability

Available literature suggests that the phosphate ester linkage in sucrose phosphate confers additional stability to the molecule compared to free sucrose. In acidic conditions (0.9 N acid at 100 °C), the glycosidic bond of sucrose hydrolyzes five times faster than that of sucrose phosphate, indicating a stabilizing effect of the phosphate group.[1]

The phosphate ester bond itself is stable in alkaline conditions but is susceptible to acid-catalyzed hydrolysis.[1] The degradation of CaSP in solution would likely proceed via two main pathways:

-

Acid-catalyzed hydrolysis of the phosphate ester: This would release inorganic phosphate and sucrose.

-

Acid-catalyzed hydrolysis of the glycosidic bond: This would release glucose and fructose-6-phosphate (B1210287) (or other isomers).

Quantitative Stability Data

| Moiety | Condition | Relative Stability | Source |

| Glycosidic Bond | 0.9 N Acid, 100 °C | 5x more stable than free sucrose | [1] |

| Phosphate Ester Bond | 0.5 N Alkali, 30 min | Stable (no phosphate liberated) | [1] |

| Phosphate Ester Bond | 1 N Acid, 100 °C | Susceptible to hydrolysis | [1] |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of CaSP and quantify its degradation products.

-

Forced Degradation Studies: To identify potential degradation products and demonstrate method specificity, subject a CaSP solution (~1 mg/mL) to stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 6, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 6, and 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solution at 80 °C for 24 hours.

-

Neutralize acid and base samples before injection.

-

-

Chromatographic System Development:

-

Column: A Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: Since CaSP and its likely degradants (sucrose, sucrose phosphates, inorganic phosphate) are highly polar, a hydrophilic interaction liquid chromatography (HILIC) column might be more suitable. Alternatively, for reverse-phase, an ion-pairing agent may be needed. A typical gradient could be:

-

Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.

-

-

Detection: A Charged Aerosol Detector (CAD) or Evaporating Light Scattering Detector (ELSD) would be ideal as the analytes lack a strong chromophore. A Refractive Index (RI) detector is also an option.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

-

Stability Study: Store aqueous solutions of CaSP at various pH values (4, 7, 9) and temperatures (e.g., 25 °C, 40 °C). Withdraw aliquots at specified time points (e.g., 0, 1, 3, 6, 12 months), analyze using the validated HPLC method, and quantify the remaining CaSP and the formation of any degradation products.

Visualization: Experimental Workflow for Stability Testing

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. hort [journals.ashs.org]

- 3. researchgate.net [researchgate.net]

- 4. globalcalcium.com [globalcalcium.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.umass.edu [bio.umass.edu]

- 8. Navigating Through the Calcium and Phosphate Solubility Curves of Parenteral Nutrition [capspharmacy.com]

- 9. youtube.com [youtube.com]

- 10. Cloning and characterization of the Cerasus humilis sucrose phosphate synthase gene (ChSPS1) - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Bioactivity of Calcium Sucrose Phosphate: A Technical Guide to Dental Remineralization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sucrose (B13894) phosphate (B84403) (CaSP) is a bioactive compound that has demonstrated significant potential as a remineralizing agent for dental enamel in numerous in-vitro studies. This technical guide provides a comprehensive overview of the current in-vitro evidence supporting the bioactivity of CaSP, with a focus on its role in preventing dental caries. We will delve into the mechanisms of action, present quantitative data from key studies in structured tables, detail the experimental protocols used to evaluate its efficacy, and provide visual representations of experimental workflows. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of calcium sucrose phosphate in oral care.

Introduction

Dental caries remains a prevalent global health issue, characterized by the demineralization of tooth enamel due to acid produced by oral bacteria.[1] The management of early, non-cavitated carious lesions through non-invasive remineralization strategies is a key focus of modern dentistry.[2] Remineralization is the natural process of restoring mineral ions to the hydroxyapatite (B223615) crystals of enamel.[1] this compound (CaSP) has emerged as a promising agent to enhance this process.[1]

CaSP is a complex of calcium and sucrose phosphate that is highly soluble in water, releasing a high concentration of bioavailable calcium and phosphate ions.[1] This supersaturation of minerals in the oral environment is crucial for driving the remineralization of demineralized enamel.[1] Furthermore, it has been suggested that CaSP can help maintain a neutral pH in the mouth and inhibit the formation and adherence of plaque to the enamel surface.[1]

This guide will synthesize the findings from various in-vitro studies that have investigated the remineralizing efficacy of CaSP, often in comparison to other agents like fluoride (B91410) and casein phosphopeptide-amorphous calcium phosphate (CPP-ACP).

Mechanism of Action

The primary mechanism by which this compound promotes enamel remineralization is by providing a rich source of calcium and phosphate ions.[1] When CaSP is present in the oral cavity, it dissolves to create a supersaturated solution of these ions, which are the essential building blocks of hydroxyapatite, the main component of tooth enamel.[1] This high concentration of minerals facilitates their diffusion into the subsurface of early carious lesions, where they can precipitate and form new hydroxyapatite crystals, effectively repairing the demineralized tooth structure.

Additionally, the sucrose phosphate component of CaSP is thought to adsorb onto the enamel surface, which may help to reduce the rate of acid dissolution and further protect the tooth from demineralization.[3]

Quantitative Data from In-Vitro Studies

The following tables summarize the quantitative data from several key in-vitro studies that have evaluated the remineralizing effects of this compound on demineralized enamel.

Table 1: Changes in Enamel Surface Microhardness

| Study | Treatment Groups | Duration | Baseline Microhardness (Mean ± SD) | Post-Demineralization Microhardness (Mean ± SD) | Post-Remineralization Microhardness (Mean ± SD) | Statistical Significance (p-value) |

| Sebastian R, et al.[4] | EnaFix (CaSP) | 7 days | Not Reported | Not Reported | 114.71 ± 12.27 | < 0.001 |

| Sebastian R, et al.[4] | GC Tooth Mousse (CPP-ACP) | 7 days | Not Reported | Not Reported | 56.42 ± 19.90 | < 0.001 |

| Sebastian R, et al.[4] | Acclaim (nano-HAP) | 7 days | Not Reported | Not Reported | 85.14 ± 22.82 | < 0.001 |

Table 2: Changes in Enamel Mineral Content and Surface Roughness

| Study | Treatment Group | Parameter | Baseline (Mean ± SD) | Post-Demineralization (Mean ± SD) | Post-Remineralization (Mean ± SD) |

| Titty TM, et al.[2] | Anticay® (CaSP) | Calcium (%) | 37.10 ± 1.13 | 35.83 ± 0.98 | 36.93 ± 1.25 |

| Titty TM, et al.[2] | Anticay® (CaSP) | Phosphorus (%) | 17.80 ± 0.52 | 17.50 ± 0.53 | 17.70 ± 0.48 |

| Titty TM, et al.[2] | Anticay® (CaSP) | Ca/P Ratio | 2.08 ± 0.05 | 2.04 ± 0.04 | 2.08 ± 0.05 |

| Titty TM, et al.[2] | Anticay® (CaSP) | Surface Roughness (Ra, µm) | 0.14 ± 0.03 | 0.54 ± 0.05 | 0.22 ± 0.04 |

| Titty TM, et al.[2] | Control (No Treatment) | Ca/P Ratio | 2.09 ± 0.04 | 2.05 ± 0.03 | 2.05 ± 0.04 |

| Titty TM, et al.[2] | Sodium Monofluorophosphate | Ca/P Ratio | 2.09 ± 0.05 | 2.05 ± 0.03 | 2.08 ± 0.04 |

| Titty TM, et al.[2] | Amine Fluoride | Ca/P Ratio | 2.09 ± 0.04 | 2.05 ± 0.04 | 2.08 ± 0.04 |

Table 3: Changes in Enamel Volume and Mineral Density

| Study | Treatment Group | Parameter | Change from Demineralized State (Mean ± SD) | Statistical Significance (p-value) |

| Cureus Journal, 2024[5] | CaSP | Enamel Volume (mm³) | Largest remineralization effect | < 0.01 |

| Cureus Journal, 2024[5] | CPP-ACP | Enamel Volume (mm³) | - | < 0.01 |

| Cureus Journal, 2024[5] | CaSP | Enamel Mineral Density (g/cm³) | - | = 0.004 |

| Cureus Journal, 2024[5] | CPP-ACP | Enamel Mineral Density (g/cm³) | Greatest improvement | = 0.004 |

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the literature to assess the bioactivity of this compound.

Enamel Specimen Preparation and Demineralization

-

Tooth Selection: Sound human premolars or molars, extracted for orthodontic or therapeutic reasons, are typically used.[2][4] Teeth with any pre-existing defects such as caries, cracks, or hypoplasia are excluded.[5]

-

Specimen Preparation: The crowns of the teeth are sectioned to obtain enamel slabs, often from the buccal surfaces.[2][5] These slabs are then embedded in acrylic resin blocks and polished to create a smooth, standardized surface.[4]

-

Artificial Demineralization: To create artificial carious lesions, the enamel specimens are immersed in a demineralizing solution. A commonly used solution is a buffered acidic solution (e.g., pH 4.4-4.8) containing calcium and phosphate ions to mimic the conditions that lead to subsurface demineralization.[2][5] The duration of demineralization typically ranges from 72 hours to 96 hours.[5]

Remineralization Cycling (pH Cycling)

-

Objective: To simulate the dynamic process of demineralization and remineralization that occurs in the oral cavity.

-

Procedure: Specimens are subjected to a daily cycling regimen that involves alternating immersion in a demineralizing solution and a remineralizing solution.[2][6]

-

Demineralizing Solution: Typically a buffered acidic solution.

-

Remineralizing Solution: A neutral pH solution containing calcium, phosphate, and other ions found in saliva.[6]

-

-

Treatment Application: The CaSP-containing product (e.g., toothpaste slurry) is applied to the enamel specimens for a specified duration during the remineralization phase of the cycle.[2]

-

Duration: The pH cycling protocol is usually carried out for a period of several days to weeks (e.g., 13 days to 4 weeks).[2][5]

Analytical Techniques

-

Surface Microhardness Testing: A Knoop or Vickers microhardness tester is used to measure the hardness of the enamel surface before demineralization, after demineralization, and after the remineralization treatment.[4] An increase in microhardness after treatment indicates remineralization.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the enamel at high magnification. It can reveal changes in the enamel structure, such as the deposition of minerals and the occlusion of pores after remineralization.[2]

-

Energy Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX analysis is used to determine the elemental composition of the enamel surface, specifically the weight percentage of calcium and phosphorus. This allows for the calculation of the Ca/P ratio, a key indicator of the mineral content of enamel.[2]

-

Micro-computed Tomography (micro-CT): Micro-CT provides a non-destructive, three-dimensional evaluation of changes in enamel volume and mineral density, offering a more comprehensive assessment of the extent of remineralization.[5]

-

Profilometry: This technique is used to measure the surface roughness of the enamel. A decrease in surface roughness after treatment suggests a smoother, more remineralized surface.[2]

Visualizations of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for in-vitro studies on this compound's dental bioactivity.

Caption: General experimental workflow for in-vitro dental remineralization studies.

Caption: A typical pH cycling protocol for simulating oral conditions.

Discussion and Future Directions

The in-vitro evidence strongly supports the efficacy of this compound as a dental remineralizing agent. Studies consistently demonstrate its ability to increase enamel surface microhardness, improve mineral content, and reduce surface roughness of artificially demineralized enamel.[2][4] In some studies, CaSP has shown comparable or even superior remineralizing potential compared to other commercially available agents.[4][7]

However, it is important to note the limitations of in-vitro studies. These experiments are conducted in a controlled laboratory setting and may not fully replicate the complex biological and chemical environment of the human mouth. Therefore, while the in-vitro data is promising, further well-controlled clinical trials are necessary to confirm the clinical efficacy of CaSP in preventing and reversing early carious lesions.

Furthermore, the bioactivity of this compound beyond dental applications remains largely unexplored. There is a notable lack of in-vitro research on its effects on other cell types, such as osteoblasts, or its potential anti-inflammatory or gene-regulatory properties. Future research in these areas could uncover novel therapeutic applications for this compound.

Conclusion

In-vitro studies provide a solid foundation of evidence for the bioactivity of this compound in promoting the remineralization of dental enamel. Its ability to deliver high concentrations of bioavailable calcium and phosphate ions makes it a valuable ingredient in oral care products aimed at preventing dental caries. The data summarized in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and developers in the field of oral health. Further investigation into the broader biological effects of CaSP is warranted to explore its full therapeutic potential.

References

- 1. johs.in [johs.in]

- 2. Remineralizing Effectiveness of this compound and Fluoride Dentifrices: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound (CaSP) in dental carries - J Orofac Health Sci [johs.in]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Evaluating the Remineralizing Effects of this compound and Casein Phosphopeptide-Amorphous Calcium Phosphate Toothpastes on Artificial Carious Lesions Using Micro-computed Tomography: An In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Sucrose Phosphate in the Stabilization of Amorphous Calcium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphous calcium phosphate (B84403) (ACP) is a critical precursor in biomineralization and a promising component in drug delivery systems due to its high reactivity and bioavailability. However, its inherent instability and tendency to rapidly convert to more crystalline and less soluble phases like hydroxyapatite (B223615) (HA) pose significant challenges. This technical guide delves into the pivotal role of sucrose (B13894) phosphate in stabilizing ACP. By exploring the molecular mechanisms, experimental evidence, and analytical methodologies, this document provides a comprehensive resource for professionals working on calcium phosphate-based biomaterials and therapeutics. Through a detailed examination of existing literature, this guide elucidates how sucrose phosphate modulates the nucleation and growth of calcium phosphate crystals, thereby prolonging the existence of the amorphous phase.

Introduction

The stabilization of amorphous calcium phosphate (ACP) is a cornerstone of developing advanced biomaterials for bone regeneration, dental remineralization, and targeted drug delivery. ACP's transient nature, while beneficial for its bioactivity, requires precise control to prevent its premature conversion into crystalline hydroxyapatite (HA). Various molecules, including pyrophosphate, citrate, and certain proteins, are known inhibitors of HA formation. Among these, sugar phosphates, and specifically sucrose phosphate, have emerged as effective stabilizers.

Calcium sucrose phosphate (CaSP) is recognized for its ability to release calcium, phosphate, and sucrose phosphate ions.[1] The sucrose phosphate component plays a crucial role by adsorbing onto enamel surfaces, which decreases the acid solubility of hydroxyapatite and provides a localized, high concentration of calcium and phosphate ions.[1] This guide will provide an in-depth analysis of the mechanisms underpinning this stabilization, supported by quantitative data and detailed experimental protocols.

Mechanism of Stabilization

The stabilizing effect of sucrose phosphate on amorphous calcium phosphate is believed to occur through a multi-faceted mechanism involving surface adsorption, chelation of calcium ions, and steric hindrance.

2.1. Surface Adsorption and Inhibition of Crystal Growth

The primary mechanism by which sucrose phosphate stabilizes ACP is through its adsorption onto the surface of nascent calcium phosphate clusters.[1] This adsorption inhibits the growth of these clusters and prevents their organization into a crystalline lattice. The phosphate moiety of sucrose phosphate is critical in this process. Phosphorylated molecules are known inhibitors of hydroxyapatite formation, and it is likely that the phosphate group of sucrose phosphate binds to calcium ions on the surface of the ACP nanoparticles. This interaction blocks active growth sites, thereby preventing the addition of further calcium and phosphate ions and subsequent crystallization.

2.2. Chelation of Calcium Ions

Sucrose itself has the ability to chelate calcium ions, forming soluble calcium saccharate complexes.[2] This interaction reduces the concentration of free calcium ions in the solution, thereby lowering the supersaturation with respect to hydroxyapatite and slowing down the precipitation and crystallization kinetics. The presence of the phosphate group in sucrose phosphate likely enhances this calcium-binding capacity, contributing to the overall stabilization of the amorphous phase.

2.3. Steric Hindrance

The bulky sucrose molecule, once adsorbed onto the surface of ACP nanoparticles via its phosphate group, can provide a steric barrier. This physical hindrance prevents the close approach and aggregation of ACP particles, which is a necessary step for their transformation into larger, crystalline structures.

A proposed signaling pathway for the stabilization of amorphous calcium phosphate by sucrose phosphate is depicted below.

Quantitative Data on Calcium Phosphate Stabilization

While direct quantitative data for sucrose phosphate's stabilization of ACP is limited in the literature, data from studies on dental remineralization provide insights into its efficacy. The following tables summarize relevant findings.

| Parameter | Control Group (No Agent) | This compound (CaSP) Group | CPP-ACP Group | Reference |

| Enamel Volume Change (mm³) | - | -1.27983 (significant remineralization) | - | [3] |

| Enamel Mineral Density Change (g/cm³) | - | - | 6.33233 (significant improvement) | [3] |

| Mean Fluorescence Intensity (Remineralization) | Lowest | Highest | Intermediate | [1] |

Table 1: Comparison of Remineralization Effects of this compound (CaSP) and Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP).

| Agent | Mean S. mutans count (before application) (cfu/mL) | Mean S. mutans count (after application) (cfu/mL) | Reference |

| Tricalcium Phosphate (TCP) | 16.27 | 3.53 | [4] |

| This compound (CSP) | 15.33 | 9.87 | [4] |

Table 2: Inhibitory Effect of Tricalcium Phosphate and this compound on Streptococcus mutans.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments to characterize the stabilization of amorphous calcium phosphate by sucrose phosphate.

4.1. Synthesis of Amorphous Calcium Phosphate (ACP) Nanoparticles

This protocol describes a method for the biomimetic synthesis of ACP nanospheres.

Materials:

-

Deionized water

-

Potassium chloride (KCl)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium chloride (NaCl)

-

Sodium bicarbonate (NaHCO₃)

-

Disodium phosphate (Na₂HPO₄)

-

Calcium metal (Ca)

-

No. 42 filter paper

Procedure:

-

Prepare a 500 mL Teflon container with 500 mL of deionized water.

-

Sequentially dissolve the following salts with stirring:

-

0.1865 g KCl

-

0.1525 g MgCl₂·6H₂O

-

2.776 g NaCl

-

1.1341 g NaHCO₃

-

0.3549 g Na₂HPO₄

-

-

This solution mimics the ionic concentrations of human blood plasma.

-

Add 0.2505 g of Ca metal to the solution and stir at 500 rpm for 25 minutes at room temperature.

-

Filter the resulting precipitate using No. 42 filter paper.

-

Wash the precipitate with approximately 750 mL of deionized water.

-

Dry the precipitate at room temperature for 48 hours to obtain ACP nanospheres.

4.2. Seeded Crystal Growth Assay

This assay is used to quantify the inhibitory activity of sucrose phosphate on the crystal growth of hydroxyapatite.

Materials:

-

Supersaturated solution of calcium phosphate

-

Well-characterized hydroxyapatite (HA) seed crystals

-

Sucrose phosphate solutions of varying concentrations

-

pH-stat apparatus

-

Calcium-selective electrode or method for phosphate analysis

Procedure:

-

Prepare a supersaturated solution of calcium and phosphate at a constant pH and temperature (e.g., 37 °C).

-

Add a known amount of HA seed crystals to initiate crystal growth.

-